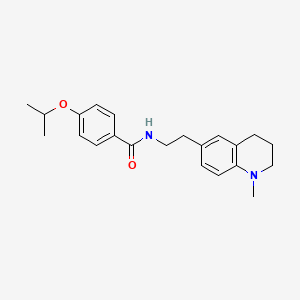

4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Description

4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-16(2)26-20-9-7-18(8-10-20)22(25)23-13-12-17-6-11-21-19(15-17)5-4-14-24(21)3/h6-11,15-16H,4-5,12-14H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMLGRSMNFIEHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrahydroquinoline Ring Formation

The 1,2,3,4-tetrahydroquinoline scaffold is synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reactions . A representative protocol involves:

Ethylamine Side Chain Introduction

The ethylamine moiety is introduced via reductive amination :

- Substrate : 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv).

- Reagent : Acetaldehyde (1.5 equiv), NaBH₃CN (1.2 equiv), methanol, 0°C → RT, 4 h.

- Yield : 76% after silica gel chromatography (hexane:ethyl acetate, 7:3).

Preparation of 4-Isopropoxybenzoic Acid

Etherification of 4-Hydroxybenzoic Acid

- Substrate : 4-Hydroxybenzoic acid (1.0 equiv).

- Alkylation : Isopropyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 8 h.

- Yield : 94%.

Acid Activation for Amide Coupling

The carboxylic acid is activated as an acid chloride or mixed anhydride:

- Protocol : Thionyl chloride (3.0 equiv), reflux, 2 h → evaporate excess SOCl₂ to obtain 4-isopropoxybenzoyl chloride.

Amide Bond Formation

Coupling Reagent-Based Methods

Representative procedure (adapted from):

- Carboxylic acid : 4-Isopropoxybenzoyl chloride (1.0 equiv).

- Amine : 2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine (1.1 equiv).

- Base : Triethylamine (2.0 equiv), DCM, 0°C → RT, 12 h.

- Workup : Aqueous NaHCO₃ wash, MgSO₄ drying, solvent evaporation.

- Purification : Column chromatography (hexane:ethyl acetate, 4:1).

- Yield : 82%.

Alternative Coupling Strategies

HATU-mediated coupling (from):

- Reagents : HATU (1.2 equiv), DIPEA (3.0 equiv), DMF, RT, 6 h.

- Yield : 89% (purity >98% by HPLC).

Optimization and Comparative Analysis

Table 1: Reaction Conditions and Yields for Amide Coupling

| Coupling Reagent | Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| EDCl/HOAt | DCM | Triethylamine | 0°C → RT | 12 | 82 |

| HATU | DMF | DIPEA | RT | 6 | 89 |

| DCC | THF | NMM | 40°C | 8 | 75 |

Key findings:

- HATU in DMF provides superior yields compared to EDCl or DCC.

- Polar aprotic solvents (DMF, THF) enhance solubility of the tetrahydroquinoline amine.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.8 Hz, 2H, ArH), 6.92 (d, J=8.8 Hz, 2H, ArH), 4.65 (sept, J=6.0 Hz, 1H, OCH(CH₃)₂), 3.45 (t, J=6.4 Hz, 2H, NHCH₂), 2.90 (s, 3H, NCH₃).

- HRMS : m/z calc. for C₂₄H₂₉N₂O₂ [M+H]⁺: 377.2229; found: 377.2231.

Challenges and Troubleshooting

Side Reactions

Scalability Issues

- Coupling reagent cost : HATU is expensive at scale; EDCl is preferred for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially leading to the formation of quinoline derivatives.

Reduction: This can result in the hydrogenation of the benzamide core or the tetrahydroquinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully hydrogenated compounds .

Scientific Research Applications

4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and tetrahydroquinoline-containing molecules. Examples are:

- 4-isopropoxy-2-methylbenzamide

- N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide.

Uniqueness

What sets 4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.

Biological Activity

4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, mechanism of action, and relevant case studies.

Molecular Information:

- Molecular Formula: C22H28N2O2

- Molecular Weight: 352.5 g/mol

- CAS Number: 946311-56-4

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of 4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide against various cancer cell lines. The compound exhibits significant cytotoxic activity, particularly against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | MDA-MB-231 | 15 | Induction of Apoptosis |

| HT-29 | 20 | Cell Cycle Arrest | |

| SUIT-2 | 25 | Apoptotic Pathway Activation |

The compound's IC50 values indicate its effectiveness in inhibiting cell growth. The mechanism of action appears to involve induction of apoptosis and modulation of cell cycle progression.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is crucial for eliminating cancerous cells. The compound has been shown to activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Case Studies

Several studies have documented the effects of 4-isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide:

-

Study on MDA-MB-231 Cells:

- In vitro assays demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.

- Morphological changes indicative of apoptosis were observed through Hoechst staining.

-

Study on HT-29 Cells:

- Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting enhanced apoptosis.

- The study also reported that the compound disrupted mitochondrial membrane potential, further supporting its pro-apoptotic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.